molecular formula C24H28N2O6S B2372578 methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate CAS No. 403837-34-3

methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate

Cat. No. B2372578
CAS RN: 403837-34-3
M. Wt: 472.56
InChI Key: ARHPGMIBYUXACE-UHFFFAOYSA-N
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Description

Methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate is a useful research compound. Its molecular formula is C24H28N2O6S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications

Structural and Tautomerism Studies

  • Annular Tautomerism of Curcuminoid NH-Pyrazoles: The structures of NH-pyrazoles, closely related to the compound , have been determined by X-ray crystallography, exploring their tautomerism in both solution and solid state through spectroscopy (Cornago et al., 2009).

Synthesis and Pharmacological Evaluation

  • Pyrazolines Based Thiazolidin-4-one Derivatives: Research includes the preparation of pyrazoline derivatives similar to the target compound, which show promising properties for anti-cancer and HIV treatments. The synthesis process and antimicrobial activity of these compounds were evaluated (Patel et al., 2013).

Crystallography and Molecular Structure Analysis

  • Crystal Structure of Pyrazol Derivatives: A study focusing on the crystal structure of pyrazol derivatives, including the synthesis of the related compound, highlights the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

DFT Studies and Molecular Properties

  • Density Functional Theory (DFT) Studies: DFT was used to study the molecular geometries of pyrazole derivatives in the ground state, comparing these with experimental data to understand their molecular properties better (Şahin et al., 2011).

Schiff Base Ligands and Tautomeric Equilibria

  • Schiff Base Ligands and Tautomeric Studies: Investigations into Schiff base ligands related to the compound have been carried out, focusing on their spectroscopic properties and tautomeric equilibria (Hayvalı et al., 2010).

Synthesis of Derivatives for Biological Applications

  • Synthesis of 3-Phenyl-1H-Pyrazole Derivatives: This research outlines the synthesis of 3-phenyl-1H-pyrazole derivatives, which are key intermediates for creating biologically active compounds, including potential anticancer drugs (Liu et al., 2017).

properties

IUPAC Name

methyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-29-17-10-8-16(9-11-17)19-14-20(18-6-5-7-21(30-2)24(18)32-4)26(25-19)22(27)15-33-13-12-23(28)31-3/h5-11,20H,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHPGMIBYUXACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate

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